![molecular formula C21H21N5O2 B10977866 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10977866.png)
3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Coupling of the Indole and Triazole Units: The indole and triazole units can be coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes need to be developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and triazole rings, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the regulation of blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Another indole derivative with potential biological activity.
3-(1H-indol-3-yl)isoindolin-1-one: Known for its anti-inflammatory and antibacterial properties.
Uniqueness
3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to its specific combination of an indole core, a triazole ring, and a methoxybenzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
The compound 3-(1H-indol-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]propanamide is a synthetic organic molecule that combines the pharmacologically significant indole and triazole moieties. These structural features are known to confer a range of biological activities, making this compound a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N5O3 with a molecular weight of 391.4 g/mol. The IUPAC name is 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide . The presence of both indole and triazole rings enhances its potential biological activity, particularly in oncology and infectious disease treatment.
Property | Value |
---|---|
Molecular Formula | C21H21N5O3 |
Molecular Weight | 391.4 g/mol |
IUPAC Name | 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI Key | AKNFGVNPAYGSLQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole moiety can act as an enzyme inhibitor, while the indole component may influence receptor binding. This dual action can modulate various cellular pathways, potentially leading to anti-cancer effects by inhibiting cell proliferation and inducing apoptosis.
Biological Activities
Research has shown that compounds containing indole and triazole structures exhibit diverse biological activities:
1. Anticancer Activity:
Studies indicate that similar compounds with indole and triazole functionalities have demonstrated significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
2. Antibacterial Activity:
The compound's structure suggests potential antibacterial properties. Triazoles are often associated with antimicrobial activity against various pathogens, including resistant strains like MRSA .
3. Antifungal Activity:
Compounds featuring similar scaffolds have also been noted for their antifungal properties against several human pathogenic fungi, indicating that this compound may possess similar effects .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various triazole-indole derivatives, revealing that those with methoxy substituents exhibited enhanced cytotoxicity against MCF-7 cells compared to standard treatments like doxorubicin. The mechanism involved cell cycle arrest at the G1 phase and increased caspase activity leading to apoptosis .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of indole-triazole hybrids. The results indicated that compounds with similar structures showed promising activity against Gram-positive bacteria, including MRSA, with MIC values significantly lower than conventional antibiotics .
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-17-8-6-15(7-9-17)14-19-22-21(25-24-19)23-20(27)11-13-26-12-10-16-4-2-3-5-18(16)26/h2-10,12H,11,13-14H2,1H3,(H2,22,23,24,25,27) |
InChI Key |
BCTRAFILSZJGEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.